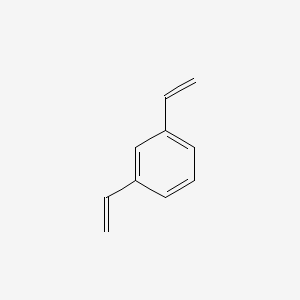

1,3-Divinylbenzene

Description

Significance in Polymer Science and Materials Engineering

The significance of 1,3-divinylbenzene (B87150) in polymer science and materials engineering stems largely from its bifunctional nature, possessing two reactive vinyl groups. This allows it to readily participate in polymerization reactions, acting crucially as a crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate). solubilityofthings.comsmolecule.com The introduction of these crosslinks creates a three-dimensional network within the polymer structure, leading to enhanced mechanical strength, rigidity, thermal stability, and chemical resistance of the resulting materials. smolecule.com

This crosslinking capability makes this compound valuable in the research and production of a wide range of materials. These include ion-exchange resins, which are vital in water purification and separation processes, and chromatographic materials. solubilityofthings.comontosight.aismolecule.com Furthermore, it is utilized in the synthesis of specialty polymers, membranes for separation processes, and polymer scaffolds for tissue engineering. cymitquimica.comsmolecule.com Beyond its role as a crosslinker, this compound can also serve as a precursor for synthesizing functional polymers with tailored properties for applications such as catalysis, drug delivery, and sensor development. smolecule.com Its contribution to material science research extends to the development of composites with improved properties, hydrogels, and adhesives. smolecule.com

Scope and Evolution of Research on this compound Systems

Research on this compound systems has evolved significantly, driven by the compound's versatile reactivity and the demand for advanced materials. Early research focused on understanding its polymerization behavior and its effectiveness as a crosslinking agent in standard polymer systems like styrene-divinylbenzene copolymers, primarily for applications such as ion exchange resins and Merrifield resins for peptide synthesis. wikipedia.org

More recent research has explored controlled polymerization techniques to synthesize polymers with defined architectures and properties. Studies have investigated anionic polymerization of divinylbenzene (B73037) derivatives, including the meta isomer, to form soluble poly(divinylbenzene) or copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.nettandfonline.comresearchgate.net For instance, research has demonstrated that anionic polymerization initiated by compounds like lithium diisopropylamide can yield soluble poly(divinylbenzene) with specific end-functional groups and pendant vinyl groups. researchgate.nettandfonline.com The reactivity of this compound in copolymerization reactions with monomers like styrene (B11656) and 2-vinylpyridine (B74390) has also been a subject of study, revealing differences in reactivity compared to its para isomer. researchgate.netresearchgate.net

The scope of research has expanded to include the use of this compound in the creation of novel materials with enhanced performance characteristics. This includes its application in the synthesis of porous polymers for chromatography and separation processes, where controlling pore size through crosslinking density is crucial for separation efficiency. nasa.gov Research also explores its use in inverse vulcanization for creating cathode materials in lithium-sulfur batteries and in the fabrication of activated carbon monoliths. sigmaaldrich.comresearchgate.net The ongoing research into the synthesis of linear poly(divinylbenzene-co-ethylvinylbenzene) via cationic catalysts further illustrates the continued exploration of new polymerization methods and material properties. orientjchem.org The unique structural features of this compound continue to make it a subject of interest for chemists exploring its potential in creating functional materials responsive to external stimuli. solubilityofthings.com

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | wikipedia.orgnih.govcymitquimica.comontosight.aiuni.luionscience.com |

| Molecular Weight | 130.19 g/mol | nih.govcymitquimica.comsigmaaldrich.comionscience.combiosynth.com |

| CAS Number | 108-57-6 | wikipedia.orgnih.govcymitquimica.comionscience.combiosynth.comciteab.comtcichemicals.comglpbio.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.comcymitquimica.comontosight.ai |

| Solubility in Water | Limited / Virtually insoluble | wikipedia.orgsolubilityofthings.comcymitquimica.comontosight.ainih.gov |

| Solubility in Organic Solvents | Soluble (e.g., hexane, toluene (B28343), chloroform, ethanol, ether) | wikipedia.orgsolubilityofthings.comcymitquimica.comontosight.ai |

| Boiling Point | ~200 °C / 195 °C | solubilityofthings.comsigmaaldrich.comionscience.com |

| Melting Point | -66 °C / -67 °C | solubilityofthings.comionscience.com |

| Density | 0.9000 g/cm³ / 0.914 g/mL at 25 °C / 0.93 g.cm⁻³ | solubilityofthings.comsigmaaldrich.comionscience.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJNEUBECVAVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-96-2 | |

| Record name | Benzene, 1,3-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110020 | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-57-6, 68987-41-7 | |

| Record name | m-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethylenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, ethylenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Divinylbenzene

Catalytic Dehydrogenation Routes for 1,3-Divinylbenzene (B87150) Production

The most prevalent method for manufacturing this compound is the catalytic dehydrogenation of 1,3-diethylbenzene (B91504) at high temperatures. This process is an endothermic reaction that is equilibrium-limited. beilstein-journals.org The reaction typically takes place in the vapor phase over a solid catalyst, with superheated steam often used as a diluent to shift the equilibrium towards the products and to minimize carbon deposition on the catalyst. beilstein-journals.orgresearchgate.net The dehydrogenation occurs in a stepwise manner, with 1,3-ethylvinylbenzene formed as an intermediate before the final product, this compound, is obtained. nih.gov

A variety of catalytic systems have been investigated for the dehydrogenation of 1,3-diethylbenzene, with iron-based catalysts being the most common. nih.govwikipedia.org These catalysts are often promoted with other metal oxides to enhance their activity and stability.

A common commercial catalyst formulation includes iron(III) oxide (Fe₂O₃), chromium(III) oxide (Cr₂O₃), and potassium carbonate (K₂CO₃). wikipedia.org The catalytic activity of this system has been observed to increase during the initial hours of the reaction. wikipedia.org Studies have shown that during the reaction, a potassium ferrite (B1171679) (KFeO₂) species is formed, which is believed to play a crucial role in the catalytic cycle. wikipedia.org The activity of Fe₂O₃-based catalysts can be significantly influenced by the choice of alkali metal carbonate promoter, with potassium showing singularly high activity, likely due to its tendency to form the mixed oxide KFeO₂. wikipedia.org

To improve the mixing of the metal components, catalyst precursors derived from oxalate (B1200264) complexes supported on alumina (B75360) have been explored. wikipedia.org These catalysts, particularly those containing potassium and cesium, have demonstrated higher activities compared to the conventional Fe₂O₃-Cr₂O₃-K₂CO₃ system. wikipedia.org Another investigated catalyst system is an Fe-K-Ce-Mo formulation, which has been shown to exhibit high catalytic selectivity and resistance to carbon deposition. researchgate.net The addition of rare earth compounds, such as praseodymium oxide (Pr₂O₃), can further enhance the performance of these catalysts. researchgate.net

Below is a table summarizing various catalytic systems used in the dehydrogenation of 1,3-diethylbenzene.

| Catalyst System | Support | Key Features |

| Fe₂O₃-Cr₂O₃-K₂CO₃ | - | Commercial standard, activity increases initially. wikipedia.org |

| Fe-K (from oxalate precursor) | Alumina | Higher activity than standard Fe-K-Cr catalyst. wikipedia.org |

| Fe-Cs (from oxalate precursor) | Alumina | Highest activity among alkali metal-promoted catalysts. wikipedia.org |

| Fe-K-Ce-Mo | - | High selectivity and anti-carbon deposition ability. researchgate.net |

Optimizing processing parameters is critical for maximizing the yield and selectivity of this compound. Key parameters that have been studied include reaction temperature, steam-to-diethylbenzene ratio, and catalyst weight (related to contact time). beilstein-journals.orgnih.govnih.gov

Temperature: The dehydrogenation of 1,3-diethylbenzene is highly endothermic, and therefore, higher temperatures generally favor higher conversion rates. beilstein-journals.orgresearchgate.netnih.gov Studies have shown that increasing the temperature from 540 °C to 620 °C significantly increases the conversion of diethylbenzene. beilstein-journals.org However, there is an optimal temperature range, as excessively high temperatures can lead to thermal cracking and other undesirable side reactions, reducing the selectivity towards divinylbenzene (B73037). researchgate.net The optimal temperature for the production of DVB is reported to be close to 600 °C. beilstein-journals.org

Steam to Diethylbenzene Ratio: The use of superheated steam as a diluent is a common practice in the dehydrogenation process. researchgate.net Steam serves multiple purposes: it lowers the partial pressure of the reactants and products, shifting the equilibrium towards the formation of divinylbenzene and hydrogen gas. udel.edu It also helps to prevent the formation of carbonaceous deposits on the catalyst surface, thereby prolonging its activity. researchgate.net An optimal steam to diethylbenzene volume ratio of around 2.4 has been reported to achieve the highest production rate for DVB. beilstein-journals.org

Catalyst Weight and Time Factor: The amount of catalyst used, and consequently the contact time of the reactants with the catalyst, also plays a crucial role. Increasing the catalyst weight generally leads to higher conversion of diethylbenzene. nih.gov An optimum time factor, which is a measure of the catalyst weight relative to the molar flow rate of the feed, has been identified to maximize the production of DVB. nih.govnih.gov For a specific experimental setup, an optimum time factor of 825 g h/mol was determined for DVB production. nih.gov

The following table presents a summary of the effects of key processing parameters on the production of this compound.

| Processing Parameter | Effect on DVB Production | Optimal Range/Value |

| Temperature | Increased temperature generally increases conversion. | Around 600-620 °C beilstein-journals.orgudel.edu |

| Steam to DEB Ratio | Increasing the ratio generally increases the production rate of DVB. | ~2.4 (volume ratio) beilstein-journals.org |

| Catalyst Weight/Time Factor | Increased catalyst weight leads to higher conversion. | An optimum time factor exists for maximizing DVB production. nih.govnih.gov |

Grignard Reaction Pathways in this compound Synthesis

Grignard reactions offer a versatile method for the formation of carbon-carbon bonds and have been explored for the synthesis of divinylbenzene and its derivatives. One potential pathway involves the reaction of a di-Grignard reagent with a suitable electrophile. For instance, the formation of a 1,3-di-Grignard reagent from 1,3-dibromobenzene (B47543) could theoretically be reacted with a vinylating agent. However, the preparation of di-Grignard reagents from dihaloarenes can be challenging.

A more practical approach involves the reaction of a suitable precursor, such as 1,3-diacetylbenzene (B146489), with a Grignard reagent. While not directly producing this compound in a single step, this method can be used to generate precursors that can be subsequently converted to the desired product. For example, the reaction of 1,3-diacetylbenzene with methylmagnesium bromide would yield a di-tertiary alcohol, which could then be dehydrated to form 1,3-diisopropenylbenzene, an isomer of divinylbenzene.

Another application of Grignard reactions is in the modification of polymers containing divinylbenzene. For example, brominated poly(styrene-divinylbenzene) microspheres can be reacted with n-butylmagnesium bromide to produce butyl-bonded microspheres, demonstrating the utility of Grignard reactions on DVB-containing materials. rsc.org

Direct Vinylation Strategies for this compound Derivatives

Direct vinylation methods, such as the Heck reaction, provide a powerful tool for the synthesis of vinylarenes. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. nih.gov This methodology can be applied to the synthesis of divinylbenzene derivatives.

For instance, the twofold Heck coupling of 1,3-dibromobenzene with ethene under palladium catalysis can, in principle, yield this compound. However, controlling the reaction to prevent oligomerization and polymerization can be challenging. researchgate.net The synthesis of substituted 1,4-divinylbenzenes has been successfully achieved through a twofold Heck reaction of the corresponding dihaloarenes with ethene, suggesting that a similar approach could be adapted for the 1,3-isomer. researchgate.net

The Mizoroki-Heck reaction has also been employed in the synthesis of distyrylbenzene (B1252955) derivatives, which are structurally related to divinylbenzene. rsc.org In one approach, 1,4-divinylbenzene (B89562) is generated in situ via a Wittig reaction and then coupled with an aryl halide using a palladium catalyst. nih.gov This demonstrates the potential of combining different synthetic strategies to achieve complex vinylated aromatic compounds.

Exploration of Novel Synthetic Approaches to this compound Isomers

Beyond the traditional dehydrogenation route, other synthetic methodologies have been explored for the preparation of this compound and its isomers. These alternative approaches can offer advantages in terms of milder reaction conditions or the ability to introduce specific functional groups.

Wittig Reaction: The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. udel.eduunwisdom.orgmnstate.edutamu.edu In principle, this compound could be synthesized by a twofold Wittig reaction of isophthalaldehyde (B49619) (1,3-benzenedicarboxaldehyde) with a suitable phosphonium (B103445) ylide, such as methylenetriphenylphosphorane. This approach offers a high degree of control over the placement of the double bonds. The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, has been applied to styrene-divinylbenzene supports functionalized with benzaldehyde (B42025) groups to introduce double bonds onto the polymer. researchgate.net

Olefin Metathesis: Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. researchgate.net Acyclic diene metathesis (ADMET) polymerization of this compound can lead to the formation of hyperbranched polymers. researchgate.net While primarily used for polymerization, cross-metathesis reactions could potentially be employed for the synthesis of divinylbenzene derivatives from simpler starting materials. beilstein-journals.org

Polymerization Reaction Mechanisms and Kinetics of 1,3 Divinylbenzene

Anionic Polymerization of 1,3-Divinylbenzene (B87150)

Anionic polymerization of this compound offers a pathway to produce soluble polymers, avoiding the immediate gelation typically associated with divinyl monomers. This control is achieved through careful selection of initiation systems and reaction conditions, which influence the initiation, propagation, and chain transfer reactions.

Elucidation of Initiation Mechanisms with Alkylamide Systems

The initiation of this compound polymerization using lithium alkylamide systems, particularly lithium diisopropylamide (LDA) in the presence of diisopropylamine (B44863) (DPA), has been a subject of detailed investigation. orientjchem.orgmdpi.com Unlike polymerization with butyllithium, which leads to rapid gel formation, the LDA/DPA system allows for the synthesis of soluble poly(this compound). mdpi.com

The initiation mechanism has been confirmed to proceed via the addition of the alkylamino group to a vinyl group of the 1,3-DVB molecule. orientjchem.orgmdpi.comresearchgate.net This process forms a carbanionic species that can then propagate. The presence of excess DPA is crucial in preventing immediate cross-linking and promoting the formation of a soluble polymer. mdpi.com

Analysis of Propagation and Chain Transfer Reactions

During the anionic polymerization of 1,3-DVB, the propagation proceeds by the addition of monomer units to the growing carbanionic chain end. A key feature of this polymerization is the lower reactivity of the pendant vinyl groups on the polymer backbone compared to the vinyl groups of the monomer. orientjchem.org This difference in reactivity is a significant factor in the formation of soluble polymers, as it suppresses the intermolecular cross-linking reactions that lead to gelation.

Chain transfer reactions play a pivotal role in controlling the molecular weight of the resulting polymer and in preventing gelation. In the polymerization initiated by LDA in the presence of DPA, the primary chain-transfer mechanism is the proton transfer from a DPA molecule to the growing carbanion. orientjchem.orgmdpi.com This terminates the growth of one chain and generates a new LDA molecule that can initiate a new polymer chain. The molecular weight of the poly(this compound) is inversely proportional to the concentration of DPA, highlighting the importance of this chain transfer agent in the polymerization process. mdpi.com

Kinetic Studies of Growing Carbanion Reactivity and Stability

The reactivity and stability of the growing carbanion in the anionic polymerization of 1,3-DVB are crucial determinants of the polymerization outcome. The growing carbanion is a vinylbenzyl anion, which is a stabilized 10π-electron conjugated system. orientjchem.org This inherent stability contributes to a lowered reactivity of the growing chain end.

Kinetic studies have been conducted to quantify the reactivity of the system. For instance, the second-order rate constant for the reaction between lithium diethylamide and the pendant vinyl group of poly(this compound) has been determined and compared to that of other styrene (B11656) derivatives. orientjchem.org The stability of the vinylbenzyl anion, which serves as a model for the growing end of poly(DVB), has been observed to be stable in the reaction system for extended periods. orientjchem.org The combination of a relatively short lifetime of the growing carbanion due to chain transfer by DPA, the lower reactivity of the pendant vinyl groups, and the reduced reactivity of the stabilized growing carbanion collectively explain the formation of soluble polymer in this system. orientjchem.org

| Reactants | Reaction Type | Second-Order Rate Constant (k) | Reference |

|---|---|---|---|

| Lithium diethylamide and vinyl group of poly(DVB) | Addition | 1.19 x 10⁻³ L·mol⁻¹·s⁻¹ | orientjchem.org |

Steric Course and Tacticity of Soluble Poly(this compound) Formation

The stereochemistry of the polymer chain, or its tacticity, is an important structural characteristic. For soluble poly(this compound) produced by anionic polymerization with the LDA/DPA system, the population of the triad (B1167595) tacticity has been analyzed. orientjchem.org The results suggest that the steric course of the polymerization follows Bernoullian statistics with respect to the placement of the monomer units (diad placements, m and r). orientjchem.orgmdpi.com This indicates that the stereochemistry of the addition of each monomer unit is independent of the stereochemistry of the preceding units in the chain.

Architectural Control in Anionic Polymerization of Divinylbenzene (B73037) Derivatives

Anionic polymerization techniques offer a high degree of control over polymer architecture. In the context of this compound and its derivatives, this control allows for the synthesis of more complex structures than simple linear chains, such as hyperbranched and star-shaped polymers.

Hyperbranched poly(divinylbenzene) can be synthesized via anionic self-condensing vinyl polymerization (SCVP). researchgate.net This is achieved by reacting equimolar amounts of DVB with an anionic initiator like n-butyllithium, which forms an "inimer" (a molecule that acts as both initiator and monomer) in situ. researchgate.net While this method can produce soluble hyperbranched polymers, it is often accompanied by a small amount of gel formation. researchgate.net

Star-branched polymers can also be prepared using divinylbenzene as a linking agent. In this approach, living anionic polymer chains, such as polystyrene or polyisoprene, are reacted with a small amount of DVB. ccspublishing.org.cn The living chains add to the vinyl groups of DVB, forming a cross-linked core from which the initial polymer chains emanate as arms. This method allows for the creation of star-shaped copolymers with a poly(divinylbenzene) core and arms of a different polymer. ccspublishing.org.cn Furthermore, the living anionic polymerization of DVB derivatives has been utilized for the precise synthesis of architectural polymers, including diblock, triblock, and tetrablock copolymers. researchgate.net

Cationic Polymerization of this compound

The cationic polymerization of divinylbenzene, often utilizing commercial grades which are mixtures of meta and para isomers along with ethylvinylbenzene, can be initiated by solid acid catalysts such as Maghnite-H+, a montmorillonite (B579905) clay. orientjchem.org This method provides a pathway to linear poly(divinylbenzene-co-ethylvinylbenzene). orientjchem.org

The proposed mechanism for the polymerization of commercial DVB with Maghnite-H+ involves several steps: orientjchem.org

Initiation : The polymerization is initiated by the interaction of the Maghnite-H+ catalyst with a DVB molecule, forming an active carbocationic species with Maghnite-H+ acting as the counterion. orientjchem.org

Propagation : The propagation proceeds through the successive addition of DVB and ethylvinylbenzene (EVB) molecules to the growing carbocationic chain end. orientjchem.org The reactivity of the different monomers in the commercial mixture follows the order: p-DVB > m-DVB > m-EVB > p-EVB. orientjchem.org

Termination : Termination of the growing polymer chains is believed to occur through a spontaneous transfer reaction involving EVB. orientjchem.org

The rate of polymerization has been observed to increase with the amount of Maghnite-H+ catalyst used. orientjchem.org Conversely, the molecular weight and intrinsic viscosity of the resulting linear polymer increase as the proportion of the catalyst is decreased. orientjchem.org

| Catalyst Amount (% wt) | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Intrinsic Viscosity | Reference |

|---|---|---|---|---|

| Increasing | Increases | Decreases | Decreases | orientjchem.org |

| Decreasing | Decreases | Increases | Increases | orientjchem.org |

Catalytic Systems and Initiation Processes

The initiation of cationic polymerization of divinylbenzene can be achieved using solid acid catalysts. One such catalyst is Maghnite-H+, an acid-treated montmorillonite clay. researchgate.netorientjchem.org The polymerization can be carried out in bulk at room temperature. researchgate.netorientjchem.org

The proposed initiation mechanism involves the interaction between the initiator and a 1,3-DVB molecule to form an active cationic species, with the Maghnite-H+ acting as the counterion. orientjchem.org The polymerization rate has been observed to increase with the amount of Maghnite-H+ used. orientjchem.org Commercial divinylbenzene, which is a mixture of meta and para isomers along with ethylvinylbenzene, can be polymerized using this method to yield linear poly(divinylbenzene-co-ethylvinylbenzene). researchgate.netorientjchem.org

Kinetic and Mechanistic Investigations of Cationic Polymerization

Kinetic and mechanistic studies of cationic polymerization provide insights into the reaction's progression. In the case of isoprene (B109036) polymerization using a tBuCl/TiCl4 initiating system, the reaction follows first-order kinetics, suggesting that chain transfer to the initiator is the primary chain-breaking process. rsc.org A key observation in the cationic polymerization of dienes is the loss of unsaturation in the polymer chain, which is attributed to multiple interactions of the growing cations with the double bonds of the same or other macromolecules, leading to branched structures. rsc.org

For the cationic polymerization of commercial DVB catalyzed by Maghnite-H+, it has been proposed that the relative reactivities of the monomers are in the order of para-DVB > meta-DVB > meta-EVB > para-EVB. researchgate.net The polymerization process involves initiation, propagation, and termination steps, leading to the formation of a linear copolymer. orientjchem.org The molecular weight and intrinsic viscosity of the resulting polymer are influenced by the proportion of the catalyst, with both increasing as the catalyst proportion decreases. researchgate.net

Radical Polymerization and Copolymerization of this compound

Free-radical polymerization is a common method for producing crosslinked polymers from 1,3-DVB. This process involves the use of a free-radical initiator to start the polymerization of the vinyl groups.

Free-Radical Crosslinking Copolymerization Kinetics

The kinetics of free-radical crosslinking copolymerization of styrene with m- and p-divinylbenzene have been investigated to understand the formation of the polymer network. researchgate.net In a study conducted at 60°C in a benzene (B151609) solution with 2,2'-azoisobutyronitrile (AIBN) as the initiator, the concentrations of the remaining monomers were measured at various stages to determine the conversion degrees and the instantaneous composition of the copolymers. researchgate.net

From these kinetic investigations, the radical reactivity ratio of styrene was determined, which showed good agreement with values obtained by other methods. researchgate.net The study of the branched polymers formed before the gel point provides insights into the reactivity of the pendant double bonds that are formed when a divinylbenzene unit is incorporated into the polymer chain. researchgate.net This reactivity is a crucial factor that governs the rate of formation of branch points and crosslinks. researchgate.net

Autoacceleration Phenomena in this compound Polymerization

Autoacceleration, also known as the gel effect or the Trommsdorff–Norrish effect, is a common phenomenon in free-radical polymerization. wikipedia.org It is characterized by a rapid increase in the rate of polymerization and the molecular weight of the polymer. kpi.ua This effect arises from a decrease in the termination rate due to the increased viscosity of the polymerization medium, which hinders the diffusion of the large polymer radicals. wikipedia.orgkpi.ua

In the copolymerization of styrene and divinylbenzene, autoacceleration effects have been observed, particularly at higher concentrations of DVB. researchgate.net The onset of the gel effect can be monitored in real-time using techniques such as fluorescence spectroscopy. kpi.ua Studies have shown that the time at which a sudden increase in the fluorescence intensity of a probe molecule occurs corresponds to the time at which the polymerization rate reaches its maximum due to the gel effect. kpi.ua Nitroxide-mediated controlled radical copolymerization of styrene and DVB has been shown to proceed without a significant autoacceleration effect in the early and intermediate conversion ranges, and the gelation point is significantly delayed. researchgate.net

Studies on Thermal Copolymerization

The thermal stability of copolymers of styrene and divinylbenzene has been investigated by studying their pyrolysis in a vacuum. nih.gov The rates of thermal degradation were studied in the temperature range of 330 to 390 °C. nih.gov The thermal stability of the copolymers was found to increase with increasing DVB content. nih.gov For instance, a copolymer with 25% DVB shows increased stability compared to polystyrene, and at about 50% DVB content, the stability reaches a maximum, comparable to that of polydivinylbenzene homopolymer. nih.gov

The activation energies for the thermal degradation of these copolymers have been calculated, providing a quantitative measure of their thermal stability. nih.gov

| DVB Content in Copolymer (%) | Activation Energy (kcal/mole) |

|---|---|

| 2 | 53 |

| 25 | 54 |

| 48 | 58 |

| 56 | 58 |

| 100 (PDVB) | 65 |

Living Polymerization Techniques for this compound Systems

Living polymerization techniques offer precise control over the polymer's molecular weight, molecular weight distribution, and architecture. researchgate.netwarwick.ac.uk In a living polymerization, there are no chain transfer or termination reactions. warwick.ac.uk

Living anionic polymerization has been successfully applied to this compound. The polymerization of 1,3-DVB in the presence of styrene, initiated with lithium diisopropylamide, yields a soluble poly(DVB-co-styrene) with reactive pendant vinyl groups. researchgate.net In this copolymerization, the para-isomer of DVB is more reactive than the meta-isomer. researchgate.net Hyperbranched polymers can also be synthesized from divinylbenzene through anionic self-condensing vinyl polymerization. researchgate.net

Organotellurium-Mediated Living Radical Polymerization (TERP) for Porous Networks

Organotellurium-Mediated Living Radical Polymerization (TERP) has been successfully employed to create macroporous cross-linked poly(divinylbenzene) (PDVB) networks. acs.org This controlled radical polymerization technique allows for the formation of well-defined polymer structures. The process involves the living polymerization of this compound in the presence of a nonreactive porogenic agent, such as poly(dimethylsiloxane) (PDMS), within a solvent like 1,3,5-trimethylbenzene. acs.org

The formation of the porous network is driven by polymerization-induced phase separation, specifically through spinodal decomposition. As the poly(divinylbenzene) network forms and grows, it becomes immiscible with the porogen (PDMS) and the solvent, leading to a phase separation that creates a co-continuous structure. This transient structure is then permanently "frozen" in place by the gelation of the cross-linked PDVB network. acs.org

The resulting materials feature not only macropores derived from the phase separation but also "skeletal pores" within the polymer skeletons themselves. These smaller, nanometer-scale pores are believed to form due to a secondary phase separation occurring within the polymer-rich phase during polymerization. acs.org The properties of both the macropores and the skeletal pores can be controlled by adjusting experimental parameters.

| Parameter | Influence on Porous Structure | Reference |

|---|---|---|

| Starting Composition (DVB, PDMS, Solvent Ratios) | Controls the volume and connectivity of macropores. | acs.org |

| Molecular Weight of PDMS | Affects the thermodynamics of phase separation, influencing pore size. | acs.org |

| Reaction Temperature | Impacts polymerization kinetics and phase separation dynamics, altering final morphology. | acs.org |

Selective Vinyl Polymerization for Controlled Polymer Architectures

The presence of two vinyl groups in this compound offers the potential for creating complex polymer architectures, but it also presents the challenge of preventing cross-linking and gelation. nih.gov To synthesize soluble, linear polymers or polymers with controlled branching, it is crucial to achieve selective polymerization of only one of the two vinyl groups. nih.govresearchgate.net

Living anionic polymerization has proven to be an effective method for achieving this selectivity. By carefully selecting the reaction conditions, one of the vinyl groups of a divinylbenzene monomer can be exclusively polymerized, leaving the other vinyl group pendant and available for subsequent reactions. researchgate.net This approach allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.05). researchgate.net

Key factors that strongly influence the polymerization behavior and selectivity include the choice of counter-cation, the addition of salts, and the polymerization temperature. For instance, the selective living anionic polymerization of p-divinylbenzene has been successfully demonstrated in tetrahydrofuran (B95107) (THF) at -78°C using oligo(α-methylstyryl)lithium as an initiator in the presence of a tenfold excess of potassium tert-butoxide (tert-BuOK). researchgate.net Under these specific conditions, the unwanted side reaction involving the pendant vinyl group is suppressed, leading to the formation of soluble, un-cross-linked polymers. researchgate.net This controlled method is instrumental in creating advanced polymer architectures such as diblock copolymers, triblock terpolymers, and star-branched polymers containing poly(divinylbenzene) segments. researchgate.net

| Factor | Condition/Observation | Reference |

|---|---|---|

| Polymerization Type | Living Anionic Polymerization | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Temperature | Low temperatures are crucial (e.g., -78°C) to suppress side reactions. | researchgate.net |

| Initiator System | Oligo(α-methylstyryl)lithium with an excess of a salt like potassium tert-butoxide. | researchgate.net |

| Outcome | Soluble polymers with predictable molecular weights and narrow polydispersity (Mw/Mn < 1.05). | researchgate.net |

Self-Condensing Vinyl Polymerization (SCVP) and Hyperbranched Poly(this compound) Synthesis

Self-condensing vinyl polymerization (SCVP) is a powerful technique for synthesizing hyperbranched polymers from divinyl monomers like this compound. researchgate.netmdpi.com This method involves the use of an "inimer," a molecule that possesses both initiating and monomer functionalities. nih.gov In the context of 1,3-DVB, the inimer is typically formed in situ. The process allows for the creation of highly branched, soluble polymers with a high density of functional groups. researchgate.netnih.gov

Anionic Self-Condensing Vinyl Polymerization (ASCVP)

Anionic Self-Condensing Vinyl Polymerization (ASCVP) is a specific application of SCVP used to synthesize hyperbranched poly(divinylbenzene). researchgate.net The process begins with the in situ formation of an inimer. This is achieved by reacting this compound (DVB) with an anionic initiator, such as n-butyllithium (nBuLi), in an appropriate solvent like THF at low temperatures (e.g., -40°C). researchgate.net

The reaction of equimolar amounts of DVB and nBuLi leads to the formation of the hyperbranched polymer through a self-condensing vinyl polymerization mechanism. researchgate.net However, this process is often accompanied by the formation of a small amount of gel (less than 15%), indicating that cross-linking reactions are not entirely suppressed. The resulting hyperbranched polymers are soluble in organic solvents and typically exhibit a broad molecular weight distribution. researchgate.net

Influence of Initiator and Comonomers on Hyperbranched Polymer Formation

The choice of initiator has a significant impact on the characteristics of the resulting hyperbranched polymer. For example, when 1,1-diphenylhexyllithium (DPHLi) is used as the initiator instead of nBuLi, hyperbranched polymers with higher molecular weights are obtained. researchgate.net This suggests that the structure of the initiator influences the propagation and branching reactions during the ASCVP process.

The addition of a small amount of a comonomer, such as styrene, can also be used to promote chain growth. When a small quantity of styrene is added (e.g., [styrene]/[Li+] = 1), it can induce a cross-over reaction with the styryl anion subsequently reacting with the vinyl groups of the inimer or the growing hyperbranched oligomer. researchgate.net This strategy can help to further increase the molecular weight of the final hyperbranched polymer. The resulting polymers remain soluble in organic solvents and are characterized by a broad molecular weight distribution, with polydispersity indices (Mw/Mn) ranging from 2 to over 17. researchgate.net

| Variable | Example | Effect on Hyperbranched Polymer | Reference |

|---|---|---|---|

| Anionic Initiator | n-Butyllithium (nBuLi) | Forms hyperbranched poly(DVB) with some gel contamination (<15%). | researchgate.net |

| 1,1-Diphenylhexyllithium (DPHLi) | Results in higher molecular weight hyperbranched polymers compared to nBuLi. | researchgate.net | |

| Comonomer | Styrene ([styrene]/[Li+] = 1) | Promotes chain growth and increases molecular weight. | researchgate.net |

Copolymerization Strategies and Resultant Macromolecular Structures with 1,3 Divinylbenzene

Styrene-1,3-Divinylbenzene Copolymerization

Copolymerization of styrene (B11656) (St) with divinylbenzene (B73037) (DVB) is a common method for producing crosslinked polystyrene materials oiv.intpsu.edu. These copolymers are often synthesized as beads through suspension polymerization, a technique that allows for the control of particle size and morphology researchgate.netscielo.br.

Effects of Suspension Polymerization Parameters on Bead Properties

Suspension polymerization parameters play a significant role in determining the characteristics of styrene-divinylbenzene copolymer beads. Factors such as the amount of initiator, cross-linker concentration, type and amount of diluent, and agitation speed can influence the average particle size, particle size distribution, and surface morphology of the resulting beads researchgate.netscielo.brfuture4200.com. For instance, increasing the initiator concentration can lead to a decrease in average particle size, while optimum uniformity in particle size distribution may be achieved with a low initiator amount and high cross-linker concentration researchgate.net. Stirring speed primarily affects particle size, while particle size dispersion is strongly influenced by the concentrations of the initiator and stabilizer used in the aqueous phase scielo.br.

Impact of Diluents on Copolymer Morphology and Porosity

The presence and nature of diluents during styrene-divinylbenzene copolymerization have a profound impact on the morphology and porosity of the resulting materials psu.edufishersci.beregulations.govresearchgate.nettandfonline.com. Diluents are typically soluble in the monomer mixture but are poor solvents for the formed copolymer, leading to phase separation during polymerization tandfonline.com. This phase separation is crucial for the development of a porous structure in the dry state researchgate.nettandfonline.com.

Diluents can be classified as solvating or non-solvating based on their affinity towards the aqueous phase future4200.com. Solvating diluents, such as toluene (B28343), tend to result in copolymers with lower pore volume and smaller average pore diameters (referred to as PS type or porous by solvent) psu.edu. Non-solvating diluents, such as n-heptane or cyclohexanol (B46403), typically lead to larger pore volumes and larger average pore diameters (PP type or porous by precipitator) psu.eduitu.edu.tr. Mixtures of diluents, such as heptane-toluene mixtures, can be used to tailor the pore structure psu.eduresearchgate.net. The pore volume and specific surface area generally increase with increasing dilution or a higher fraction of a non-solvating diluent like heptane (B126788) in the mixture researchgate.net. The effect of the diluent is also reflected in the surface morphology of the microspheres, with different diluents and their ratios influencing the presence and size of pores on the surface tandfonline.com.

The stability of the porous structure can also be influenced by the diluent used and the DVB concentration. For example, in cyclohexanol, a non-solvating diluent, heterogeneous structures form even at low crosslinking degrees due to polymer-diluent incompatibility itu.edu.tr. The stable porosity increases abruptly over a narrow range of DVB concentration, which varies depending on whether toluene or cyclohexanol is used as the diluent itu.edu.tr.

Here is a table summarizing the general impact of diluent type on styrene-DVB copolymer porosity:

| Diluent Type | Example Diluents | Pore Volume Tendency | Average Pore Diameter Tendency | Internal Surface Tendency |

| Solvating | Toluene, Dichloroethane | Lower | Smaller | Higher |

| Non-solvating | n-Heptane, n-Butyl alcohol | Higher | Larger | Lower |

Influence of Crosslinking Agent Concentration on Network Formation

The concentration of the crosslinking agent, 1,3-divinylbenzene (B87150), is a critical factor in the formation and properties of the polymer network fishersci.beregulations.gov. The degree of crosslinking directly impacts the rigidity and swelling behavior of the copolymer. As the degree of crosslinking increases, the inhomogeneity of the copolymer structure generally becomes greater researchgate.net. The concentration of DVB, along with the concentration and type of diluent and the reaction temperature, influences the final pore characteristics psu.edu. For instance, the maximum porosity in copolymers prepared with cyclohexanol increases linearly with DVB concentration up to a certain point before leveling off itu.edu.tr. The stability of pores upon drying also increases abruptly over a specific range of DVB concentration itu.edu.tr. Studies have shown that a higher cross-linker amount can contribute to optimum uniformity in particle size distribution in suspension polymerization researchgate.net.

Comparative Analysis of meta- and para-Divinylbenzene Crosslinked Systems

Commercial divinylbenzene is typically a mixture of isomers, predominantly the meta (1,3-) and para (1,4-) isomers wikipedia.orgnih.govgoogle.com. While both isomers function as crosslinking agents, their different structures can potentially lead to variations in network formation and resulting material properties. The meta isomer (this compound) has a PubChem CID of 7941, while the para isomer (1,4-divinylbenzene) has a PubChem CID of 66041 wikipedia.orgnih.gov. Although specific detailed comparative analyses focusing solely on the differences in crosslinking behavior and network structure between pure meta- and para-divinylbenzene in styrene copolymerization were not extensively detailed in the search results, the presence of these isomers in varying ratios in commercial DVB is acknowledged google.com. The relative reactivity ratios of styrene with the individual DVB isomers can influence the copolymer composition and the distribution of crosslinks within the network, potentially affecting properties like swelling, mechanical strength, and porosity.

Copolymerization with Acrylic and Methacrylic Monomers

This compound is also copolymerized with acrylic and methacrylic monomers to produce crosslinked polymers with different properties compared to styrene-DVB copolymers epa.govresearchgate.net. Acrylic acid-divinylbenzene copolymers, for example, are synthetic polymers with a cross-linked structure cymitquimica.com. Copolymers of methacrylic acid esters, such as lauryl methacrylate (B99206), can be prepared with divinylbenzene atamanchemicals.com. These copolymerizations can be carried out using techniques like suspension polymerization to form beads researchgate.net. The incorporation of DVB provides crosslinking, which is essential for applications requiring insoluble or swellable polymer networks. Research has explored the synthesis and properties of copolymers of monomers like 1-vinyl-2-pyrrolidone with divinylbenzene via suspension polymerization researchgate.net. The resulting materials can have varied textural and thermal properties depending on synthesis conditions and the presence of other components like inorganic fillers researchgate.net.

Terpolymerization and Multi-Component Systems

Beyond binary copolymerization, this compound is also utilized in terpolymerization and multi-component systems to create more complex polymer architectures with tailored functionalities. For instance, styrene, divinylbenzene, and glycidyl (B131873) methacrylate have been copolymerized by suspension polymerization in the presence of diluent mixtures to synthesize polymeric adsorbents researchgate.net. Terpolymers of styrene, butyl acrylate, and acrylic acid crosslinked with divinylbenzene have been synthesized via semi-batch seeded emulsion polymerization researchgate.net. These multi-component systems allow for the combination of properties from different monomers, with DVB providing the necessary crosslinking to form stable networks. The specific arrangement and distribution of the different monomer units and crosslinks within the polymer matrix in these complex systems are crucial for their performance in various applications. Copolymers incorporating alpha-olefins and divinylbenzene have also been investigated, where only one vinyl group of DVB is intended to participate in the copolymerization to potentially avoid excessive branching or crosslinking initially google.com.

Synthesis of Linear Polyolefin Elastomers Containing this compound Units

The synthesis of linear polyolefin elastomers incorporating divinylbenzene (DVB) units has been achieved through copolymerization techniques, notably using metallocene catalysts. This approach allows for the controlled incorporation of DVB into the polymer backbone, often through monoenchainment, where only one of the vinyl groups of DVB participates in the primary polymerization reaction, leaving the other as a pendent group.

Studies have demonstrated the synthesis of terpolymers such as poly(ethylene-ter-propylene-ter-divinylbenzene) (EP-DVB) and poly(ethylene-ter-1-octene-ter-divinylbenzene) (EO-DVB) using specific metallocene catalysts like rac-Et(Ind)2ZrCl2/MAO. acs.orgresearchgate.netacs.org These catalysts facilitate the production of terpolymers with uniform molecular structures, controllable DVB content, high molecular weights, and narrow molecular weight and composition distributions. acs.orgresearchgate.netacs.org The resulting linear copolymers possess pendent styrene groups along the polymer chain, derived from the incorporated divinylbenzene. google.comgoogle.com

Linear polyolefin elastomers with low DVB content (typically less than 2 mol %) exhibit low glass transition temperatures (Tg), often below -45 °C for EP-DVB and below -55 °C for EO-DVB, indicating their elastomeric nature. acs.orgresearchgate.net The presence of pendent styrene moieties in these terpolymers is particularly valuable as these groups are versatile and can undergo further chemical transformations, including thermal and UV cross-linking, functionalization reactions (such as maleation and metalation), and graft reactions. acs.orgresearchgate.net This allows for the creation of complex polymer architectures, including thermoplastic elastomers with a polyolefin elastomer backbone and various side chains like polystyrene (PS) or syndiotactic polystyrene (s-PS), prepared via techniques such as anionic graft-from and metallocene graft-through processes. acs.orgresearchgate.net

Incorporation of this compound into Organic-Inorganic Hybrid Materials

This compound is utilized in the creation of organic-inorganic hybrid materials, combining the properties of organic polymers with those of inorganic components. This incorporation can lead to materials with enhanced thermal, mechanical, or chemical properties.

One approach involves the encapsulation of inorganic particles, such as silica (B1680970), with a polymer layer derived from styrene and divinylbenzene (PS-DVB). capes.gov.br In one instance, hybrid silica particles with incorporated vinyl groups were produced via sol-gel processing of tetraethoxysilane (TEOS) and vinyltriethoxysilane (B1683064) (VTEOS). capes.gov.br These particles were subsequently encapsulated with PS-DVB, utilizing the surface vinyl groups as anchoring points for the polymer chains. capes.gov.br

Another method involves the copolymerization of divinylbenzene with inorganic precursors like triethoxyvinylsilane (TEVS) to synthesize hybrid microspheres. researchgate.netmdpi.com Studies have explored the synthesis of spherical organic-inorganic materials consisting of DVB and TEVS through suspension polymerization. mdpi.com The molar ratio of DVB to TEVS influences the morphology and properties of the resulting microspheres. mdpi.com These hybrid microspheres can exhibit porous structures and have been investigated for applications such as the removal of organic compounds from aqueous solutions. researchgate.netmdpi.com

Furthermore, divinylbenzene has been incorporated into organic/inorganic hybrid frameworks derived from silsesquioxanes. nsysu.edu.tw For example, hybrid materials have been synthesized through the hydrosilylation of double-decker silsesquioxane (DDSQ) with divinylbenzene. nsysu.edu.tw Such hybrid frameworks can display high thermal stability and, after carbonization, can form microporous carbon hybrid frameworks with electrochemical performance, demonstrating their potential in energy storage applications. nsysu.edu.tw

Block Copolymer Synthesis with Poly(this compound) Segments

The synthesis of block copolymers containing poly(divinylbenzene) (PDVB) segments presents a route to materials with unique phase behavior and functionalities. Living anionic polymerization is a key technique employed for the controlled synthesis of such block copolymers. researchgate.netacs.orgresearchgate.net

Living anionic polymerization allows for the sequential addition of monomers, enabling the formation of well-defined block structures with controlled molecular weights, compositions, and narrow molecular weight distributions. acs.orgnih.gov Studies have reported the synthesis of various block copolymers incorporating PDVB segments, including diblock and triblock architectures. acs.org Examples include block copolymers of styrene and 1,4-divinylbenzene (B89562) (PS-b-PDVB), 2-vinylpyridine (B74390) and PDVB (P2VP-b-PDVB, PDVB-b-P2VP), and tert-butyl methacrylate and PDVB (PDVB-b-PtBMA). acs.org More complex architectures, such as PS-b-PDVB-b-PtBMA, PS-b-P2VP-b-PDVB-b-PtBMA, and PS-b-PDVB-b-P2VP-b-PtBMA, have also been successfully synthesized. acs.org

The anionic polymerization of divinylbenzene, particularly the 1,4-isomer, can be initiated by various systems, including lithium N,N′-bis(trimethylsilyl) ethylenediamine (B42938) and lithiated trimethylallylsilane. researchgate.net In the presence of additives like diisopropylamine (B44863), soluble poly(divinylbenzene) can be formed, even though DVB is a cross-linking monomer. researchgate.netresearchgate.net The reactivity of DVB in anionic copolymerization with other monomers like styrene and 2-vinylpyridine has also been investigated, showing that the reactivity of 1,4-DVB is generally higher than that of 1,3-DVB in copolymerization with styrene. researchgate.netresearchgate.net The resulting block copolymers containing PDVB segments are considered novel materials with reactive sites suitable for post-polymerization modifications. acs.org

Functional Copolymer Architectures via Thiol-Ene Reactions

Thiol-ene reactions are versatile click chemistry reactions that can be effectively utilized for the functionalization of copolymers containing alkene moieties, such as those derived from this compound. This approach allows for the modification of polymer structures under mild conditions and with high efficiency.

Poly(divinylbenzene) (pDVB) microspheres, which inherently contain residual double bonds, can be surface-modified using thiol-ene chemistry. acs.org This involves the reaction between the vinyl groups on the microsphere surface and molecules containing thiol groups. For instance, SH-functionalized polymers like poly(N-isopropylacrylamide) (pNIPAAm) have been grafted onto the surface of cross-linked pDVB microspheres via thiol-ene modification. acs.org This direct coupling utilizes the accessible double bonds on the microsphere surface. acs.org

In addition to surface modification, thiol-ene reactions can be employed in the polymerization process itself to create functional polymer networks. The reaction between thiols and the vinyl groups of divinylbenzene can lead to the formation of poly(thioether) networks. Studies have investigated the thiol-ene reaction involving divinylbenzene and different types of thiols (primary, secondary, and tertiary) to understand their effect on polymerization kinetics and the properties of the resulting networks. researchgate.netacs.org Thiol-divinylbenzene systems have shown good storage stability, attributed to the moderate electron cloud density and conjugated structure of DVB. researchgate.net The spontaneous reaction mechanism in thiol-DVB systems has been explored, suggesting a free radical-initiated thiol-ene reaction. researchgate.net These reactions provide a pathway to synthesize functional copolymer architectures with tailored properties.

Advanced Polymeric Materials and Applications Derived from 1,3 Divinylbenzene

Ion Exchange Resins and Adsorbents

Ion exchange resins and adsorbents are a major application area for polymers derived from 1,3-divinylbenzene (B87150). These materials are widely used for separating and purifying substances based on ionic or molecular interactions.

Synthesis Optimization for Tailored Exchange Capacities

The synthesis of ion exchange resins typically involves the copolymerization of a principal monomer, such as styrene (B11656), with a cross-linking monomer, predominantly divinylbenzene (B73037). By optimizing the synthesis conditions, particularly the proportion of this compound used, the degree of cross-linking in the polymer matrix can be precisely controlled. A higher proportion of DVB leads to a more highly cross-linked and rigid polymer structure. This control over cross-linking density is critical for tailoring the physical properties of the resin, including its swelling behavior, mechanical strength, and importantly, its ion exchange capacity. The exchange capacity, which is a measure of the number of ionic sites available per unit weight or volume of the resin, is influenced by the density of functional groups introduced onto the polymer backbone and the accessibility of these sites, which is affected by the cross-link density and porosity.

Performance in Water Treatment and Chemical Processing

Polymers incorporating this compound are extensively utilized in water treatment and chemical processing applications. ontosight.ai Their cross-linked structure provides the necessary mechanical and thermal stability to withstand the conditions often encountered in industrial processes. In water treatment, these materials are used in ion exchange resins for softening water by removing calcium and magnesium ions, demineralization by removing dissolved salts, and removing specific contaminants like heavy metals or nitrates. In chemical processing, they serve as solid supports for catalysts, stationary phases in chromatography for separation and purification, and as adsorbents for removing impurities or recovering valuable substances from process streams. ontosight.ai The performance of these materials in these applications is directly linked to the tailored properties achieved through the controlled incorporation of DVB during synthesis.

Application in Bioproduct Purification and Recovery (e.g., 1,3-Propanediol)

The application of polymers derived from this compound extends to the purification and recovery of bioproducts. These materials can be designed as adsorbents or chromatographic media with specific affinities for target molecules. For instance, in the context of bio-based chemicals, DVB-cross-linked polymers are explored for the purification and recovery of fermentation products like 1,3-propanediol (B51772). The porous structure and surface chemistry of the adsorbent, influenced by the DVB content and functionalization, can be optimized to selectively bind 1,3-propanediol from complex fermentation broths, allowing for its separation from other co-products and impurities. This is crucial for improving the efficiency and economics of bioprocesses.

Porous Polymer Networks and Microspheres

Beyond traditional ion exchange resins, this compound is a key component in the fabrication of porous polymer networks (PPNs) and microspheres with highly controlled structures. These materials offer high surface areas and tunable pore characteristics, making them suitable for a range of advanced applications.

Fabrication Techniques for Controlled Pore Structures

The creation of porous polymer networks and microspheres from this compound involves various sophisticated fabrication techniques aimed at controlling pore size, distribution, and morphology. Techniques such as template polymerization, high internal phase emulsion (HIPE) polymerization, and solvothermal synthesis are employed. Template polymerization uses a pre-defined structure (a template) around which the polymer is formed, and the template is subsequently removed to leave a porous replica. HIPE polymerization involves polymerizing the continuous phase of a high internal phase emulsion, where the dispersed phase (often water) acts as a template for the pores. Solvothermal synthesis involves reactions in a solvent under high temperature and pressure, which can lead to the formation of porous structures. By carefully controlling parameters like the ratio of monomers (including DVB), the type and amount of porogen (a substance that creates pores), temperature, and reaction time, researchers can precisely tune the resulting pore architecture.

Modulating Specific Surface Area and Pore Volume

The specific surface area and pore volume are critical parameters determining the performance of porous materials in applications such as adsorption, catalysis, and separation. In polymers derived from this compound, these properties can be significantly modulated by controlling the degree of cross-linking and the porogen used during synthesis. A higher proportion of DVB generally leads to a more rigid structure, which can influence the pore formation process. The choice of porogen, which is a non-solvent for the growing polymer but a solvent for the monomers, is particularly important. As the polymerization proceeds, the polymer precipitates in the porogen-rich regions, creating voids that become the pores. By varying the type and concentration of the porogen, the size and volume of these pores, and thus the specific surface area, can be effectively controlled. This allows for the design of porous polymers with optimized properties for specific applications requiring high surface area for increased interaction sites or large pore volumes for enhanced mass transport.

Development of Macroporous and Hypercrosslinked Polymer Systems

This compound plays a crucial role in the development of both macroporous and hypercrosslinked polymer systems. Macroporous polymers based on styrene-divinylbenzene copolymers are typically synthesized via free radical copolymerization in the presence of an inert diluent, which induces phase separation during polymerization, creating a porous structure. jcatalysis.comelsevier.com The pore size distribution in macroporous materials is a result of this microphase separation. jcatalysis.com

Hypercrosslinked polymers (HCPs), in contrast to traditional macroporous materials, are formed by extensive crosslinking of polymer chains, often polystyrene or lightly crosslinked styrene-divinylbenzene copolymers, through a Friedel-Crafts reaction. jcatalysis.commdpi.com This process creates a highly crosslinked network with a large surface area and significant microporosity distributed throughout the polymer volume. jcatalysis.commdpi.com The synthesis of HCPs can be achieved through post-crosslinking of polymer precursors or by direct condensation of functional monomers. jcatalysis.com For instance, macroporous poly(styrene-co-divinylbenzene) can be prepared by suspension polymerization with a porogen, followed by a hypercrosslinking reaction using external crosslinkers like 4,4′-bis(chloromethyl)-1,1′-biphenyl. jcatalysis.comresearchgate.net This knitting strategy using external crosslinkers connects phenyl rings and significantly increases the surface area, with reported values reaching up to 900 m²/g. researchgate.net Another approach involves the self-addition polymerization of divinylbenzene itself via Friedel-Crafts reaction, which can also lead to hypercrosslinked structures with high micropore content and surface areas up to 931 m²/g. researchgate.net The porosity and surface area of these HCPs can be tuned by adjusting reaction conditions. researchgate.net

Hypercrosslinked polymers based on styrene-divinylbenzene exhibit extremely high surface areas and porosity, low density, outstanding adsorption properties, and high chemical and thermal stability. mdpi.com These properties make them suitable for applications such as gas adsorption and separation, energy storage, and purification processes. mdpi.com

Chromatographic Stationary Phases and Separation Media

Polymers derived from this compound, particularly copolymers with styrene, are widely used as stationary phases and separation media in various chromatographic techniques due to their mechanical stability, chemical inertness, and tunable surface properties. mdpi.com

Poly(styrene-co-divinylbenzene) monolithic columns have gained prominence in HPLC due to their advantages, including high permeability and efficient mass transfer. frontiersin.orgresearchgate.net These continuous porous polymer structures are typically prepared by in situ polymerization within a column format. researchgate.netacs.org The porous properties and chromatographic performance of these monoliths can be influenced by factors such as the polymerization temperature, monomer ratio, and the composition of the porogenic mixture. researchgate.net Monolithic columns based on styrene and divinylbenzene have been reported for various chromatographic separations. researchgate.net They offer good mechanical intensity and can be applied in both liquid and gas chromatography. researchgate.net For instance, divinylbenzene polymer monolithic columns have shown good performance in the analysis of low carbon alcohols and mixed solvents in gas chromatography. researchgate.net In HPLC, poly(styrene-co-divinylbenzene) monoliths have been evaluated for reversed-phase separation of proteins and peptides. acs.orgacs.org

Poly(styrene-co-divinylbenzene) monolithic columns have also been explored for applications in Supercritical Fluid Chromatography (SFC), particularly when coupled with Mass Spectrometry (MS) (SFC-MS). acs.orgresearchgate.net SFC is a complementary technique to HPLC and GC, offering advantages such as the use of environmentally friendly carbon dioxide as a mobile phase and suitability for the analysis of chiral and unstable compounds. acs.orgresearchgate.net While silica-based columns are common in SFC, polymer-based columns, including PS-DVB, are also utilized. acs.org PS-DVB monolithic columns in stainless steel tubes are well-suited for SFC systems due to their ability to withstand high pressures. acs.org Studies have demonstrated the potential of PS-DVB monolithic columns for the SFC-MS separation of polypeptide mixtures, achieving separations within a few minutes. acs.orgresearchgate.net A highly cross-linked styrene-divinylbenzene polymer-based column has also shown improved retention and the ability to analyze various volatile compounds in SFC. researchgate.net

Polymers containing divinylbenzene have been developed as selective adsorbents for the separation of isomers. The ability to tune the porous structure and surface chemistry of these polymers allows for selective interactions with specific isomers within a mixture. For example, hypercrosslinked polystyrene networks derived from styrene-divinylbenzene have shown adsorption selectivity for aromatic compounds based on their pi electron content. researchgate.net Beyond polymeric materials, porous coordination polymers (metal-organic frameworks) containing Mg(II) have demonstrated selective adsorption of p-divinylbenzene from mixtures containing m-divinylbenzene and ethylvinylbenzene isomers at room temperature. researchgate.netnih.gov This highlights the broader interest in selective adsorption for separating divinylbenzene isomers, which is important given that commercial DVB is a mixture. wikipedia.orgnih.govfishersci.caresearchgate.netnih.gov The separation of p-divinylbenzene from its isomers is a relevant industrial challenge. google.com

Surface modification is a key strategy to enhance the separation performance of divinylbenzene-based polymeric materials. By altering the surface chemistry, specific interactions with analytes can be promoted, leading to improved selectivity and resolution. For instance, macroporous poly(styrene-divinylbenzene) microspheres have been modified with diazoresin to achieve mixed-mode HPLC separations. mdpi.com This modification can introduce different separation mechanisms, such as reversed-phase interactions. mdpi.com Surface alkylation of poly(styrene-divinylbenzene) monoliths has been shown to improve the reversed-phase liquid chromatographic separation of peptides compared to unmodified columns. acs.org Surface modification can also involve grafting polymer chains with varied functionality onto activated surfaces, such as epoxy-modified divinylbenzene particles, to introduce ion-exchange capabilities for protein separation. diva-portal.org Furthermore, modification can improve the thermal stability and sorption activity of styrene-divinylbenzene copolymers, which is beneficial for selective adsorption applications like chromatography. preprints.org

Polymeric Supports for Catalysis

Divinylbenzene-crosslinked polymers, particularly polystyrene-divinylbenzene resins, serve as versatile polymeric supports for immobilizing catalysts. The rigid, porous structure of these polymers provides a stable matrix for anchoring catalytic species, allowing for heterogeneous catalysis. This approach facilitates catalyst recovery and reuse, which is advantageous for industrial processes. mdpi.comnih.govmdpi.com

Polymer-supported catalysts based on divinylbenzene-crosslinked polystyrene have been developed for various reactions. For example, chloromethylated polystyrene crosslinked with divinylbenzene has been used to immobilize a 1,3-bis(benzimidazolyl)benzene Co(II) complex, which was then employed as a recyclable catalyst for arylamination reactions. mdpi.com This demonstrates the utility of DVB-crosslinked polymers as supports for metal complexes in catalysis.

Poly(divinylbenzene) polymers have also been utilized as supports for metal nanoparticles, such as palladium nanoparticles (Pd NPs), for applications like solvent-free hydrogenation. nih.gov Porous poly(divinylbenzene) supported Pd NP catalysts have shown high activity and excellent stability in the hydrogenation of nitrobenzene, with the polymer support aiding in product desorption and preventing metal leaching. nih.gov

Furthermore, styrene-divinylbenzene copolymers have been used to create macroporous dual-functional acid-base polymer catalysts via high internal phase emulsion templating. nih.gov These materials, functionalized with groups like amine and sulfonic acid, have demonstrated catalytic activity in one-pot cascade reactions, such as deacetalization-Henry reactions, showing potential for reusability. nih.gov The physical and chemical properties of the polymer support are crucial for the performance of these heterogeneous catalysts. nih.gov

Divinylbenzene-based polymers can also be functionalized to act as solid-base catalysts, for instance, mesoporous poly(ionic liquid)s prepared by copolymerization of a vinylimidazolium bromide with divinylbenzene have shown high catalytic activity in solvent-free Knoevenagel condensations. mdpi.com The molar ratio of monomers during polymerization influences the catalytic activity. mdpi.com Sulfonic acid group-functionalized polymers derived from divinylbenzene and sodium p-styrene sulfonate have been tested as catalysts for reactions like the Beckmann rearrangement. mdpi.com

The use of divinylbenzene as a crosslinker in polymeric supports allows for the creation of materials with tailored properties, such as surface area and pore size, which can influence catalytic activity and accessibility of reactive sites. mdpi.com

Immobilization Techniques for Active Catalytic Species

Divinylbenzene-crosslinked polymers, notably polystyrene-divinylbenzene (PS-DVB), serve as prevalent support materials for the immobilization of various active catalytic species, including enzymes, organocatalysts, and metal complexes mdpi.comrsc.orgmdpi.comtaylorandfrancis.comtaylorandfrancis.comnih.govmdpi.comua.esgoogle.comresearchgate.net. The inherent stability and porous structure of these polymeric supports facilitate the anchoring of catalysts, enabling their easy separation from reaction mixtures and promoting their reusability mdpi.comrsc.orgmdpi.comtaylorandfrancis.comnih.gov.

Examples of immobilized catalysts on DVB-crosslinked supports include lipases for esterification and transesterification reactions, which have demonstrated significant reusability with minimal loss of activity over multiple cycles ua.esgoogle.comresearchgate.net. Metal complexes, such as vanadium and cobalt complexes, have also been successfully immobilized on functionalized PS-DVB resins for applications in various organic transformations mdpi.commdpi.com. Furthermore, silver nanoparticles have been supported on poly(divinylbenzene) for catalytic reduction reactions, highlighting the versatility of these polymeric materials as catalyst supports nih.gov.

The use of polymer-supported catalysts offers several advantages, including simplified work-up procedures, reduced toxicological concerns associated with homogeneous catalysts, and the potential for continuous flow processes rsc.orgnih.gov.

Design of Ruthenium Olefin Metathesis Catalysts with this compound Derivatives